![molecular formula C7H8N2O B1462862 1-(Pyrimidin-2-YL)propan-1-one CAS No. 54643-09-3](/img/structure/B1462862.png)
1-(Pyrimidin-2-YL)propan-1-one
Overview
Description
1-(Pyrimidin-2-yl)propan-1-one is a chemical compound with the CAS Number: 54643-09-3 . It has a molecular weight of 136.15 and its IUPAC name is 1-(2-pyrimidinyl)-1-propanone . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula for 1-(Pyrimidin-2-yl)propan-1-one is C7H8N2O . The InChI code for this compound is 1S/C7H8N2O/c1-2-6(10)7-8-4-3-5-9-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
1-(Pyrimidin-2-yl)propan-1-one is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Chemical Properties and Storage
“1-(Pyrimidin-2-YL)propan-1-one” has a CAS Number of 54643-09-3 and a molecular weight of 136.15 . It is stored under an inert atmosphere at room temperature . The compound is solid in its physical form .
Anti-Fibrosis Activity
A study found that pyrimidine derivatives, including “1-(Pyrimidin-2-YL)propan-1-one”, have potential anti-fibrosis activities . Compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Novel Heterocyclic Compounds
The pyrimidine moiety in “1-(Pyrimidin-2-YL)propan-1-one” has been employed in the design of privileged structures in medicinal chemistry . Libraries of novel heterocyclic compounds with potential biological activities have been prepared using this compound .
Antimicrobial Activity
Pyrimidine derivatives, including “1-(Pyrimidin-2-YL)propan-1-one”, have been synthesized and evaluated for their antimicrobial activity .
Antiviral Activity
Pyrimidine derivatives are known to exhibit antiviral activities . Therefore, “1-(Pyrimidin-2-YL)propan-1-one” could potentially be used in the development of antiviral drugs .
Antitumor Activity
Compounds containing pyrimidine, such as “1-(Pyrimidin-2-YL)propan-1-one”, are reported to exhibit antitumor activities . This suggests potential applications in cancer treatment .
Free Radical Scavenging
“1-(Pyrimidin-2-YL)propan-1-one” and its derivatives have been studied for their free radical scavenging activity . This suggests potential applications in the development of antioxidants .
Precursor for Production of Pharmaceutical Medicines
Chiral heterocyclic alcohols, which can be synthesized from “1-(Pyrimidin-2-YL)propan-1-one”, are important precursors for the production of pharmaceutical medicines . These include the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Safety and Hazards
The safety information for 1-(Pyrimidin-2-yl)propan-1-one includes several hazard statements: H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
1-pyrimidin-2-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6(10)7-8-4-3-5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRHBSOSIPLHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663939 | |
Record name | 1-(Pyrimidin-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54643-09-3 | |
Record name | 1-(Pyrimidin-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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